molecular formula C26H25N3O B2417343 4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one CAS No. 874637-45-3

4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one

Cat. No. B2417343
CAS RN: 874637-45-3
M. Wt: 395.506
InChI Key: HIYMVAQPJHARQD-UHFFFAOYSA-N
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Description

4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one, also known as K777, is a small molecule inhibitor that has been gaining attention in the scientific community due to its potential applications in cancer and inflammatory diseases.

Scientific Research Applications

Anti-Alzheimer's Activity

A notable application of derivatives similar to the specified chemical compound is in the development of potential Anti-Alzheimer's agents. Research has shown that N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives, designed based on the lead compound donepezil, display promising anti-Alzheimer's profiles. These compounds were synthesized and evaluated through in-vivo (Behavioral studies) and in-vitro (Biochemical assays) against the standard drug, donepezil, with some derivatives exhibiting excellent anti-Alzheimer's activity (Gupta et al., 2020).

Material Science: Metal-Organic Frameworks (MOFs)

In the realm of materials science, derivatives of the mentioned compound have been utilized in synthesizing novel metal-organic frameworks (MOFs). For instance, a study detailed the synthesis of a MOF with good adsorption effects on methyl orange, indicating its potential for dye adsorption and separation in aqueous solutions (Zhao et al., 2020).

Catalysis and Organic Synthesis

Another application area is in catalysis and organic synthesis, where the chemical structure similar to the compound has been used to facilitate various synthetic transformations. For example, imidazo[1,5-a]pyridine carbenes have been applied in organic synthesis, offering a straightforward approach to producing fully substituted furans, showcasing the versatility of these compounds in facilitating complex chemical reactions (Pan et al., 2010).

properties

IUPAC Name

1-(3-methylphenyl)-4-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O/c1-18-10-12-20(13-11-18)16-29-24-9-4-3-8-23(24)27-26(29)21-15-25(30)28(17-21)22-7-5-6-19(2)14-22/h3-14,21H,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYMVAQPJHARQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one

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